Acetic acid--dodec-1-en-1-ol (1/1)
Description
Fundamental Principles of Hydrogen Bonding in Organic Chemistry
Hydrogen bonding is a specific type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. numberanalytics.comunacademy.com This interaction, though weaker than covalent or ionic bonds, is stronger than van der Waals forces and plays a significant role in the physical and chemical properties of many compounds. unacademy.com
In organic chemistry, hydrogen bonds are responsible for the relatively high boiling points of alcohols and carboxylic acids compared to other hydrocarbons of similar molecular weight. unacademy.comlibretexts.org Carboxylic acids, in particular, exhibit strong intermolecular hydrogen bonding, often forming cyclic dimers where two molecules are held together by two hydrogen bonds. libretexts.orgquora.com This dimerization results in significantly stronger intermolecular forces and higher boiling points for carboxylic acids compared to their corresponding alcohols, which can typically only form one hydrogen bond between two molecules. libretexts.org
Hydrogen bonds can be classified as either intermolecular (between different molecules) or intramolecular (within the same molecule). unacademy.com The interactions in the Acetic acid--dodec-1-en-1-ol (1/1) system are a prime example of intermolecular hydrogen bonding.
The Role of Carboxylic Acids and Long-Chain Alcohols as Molecular Building Blocks
Both carboxylic acids and long-chain alcohols are versatile building blocks in the field of supramolecular chemistry. acs.orgunica.it Their ability to form predictable hydrogen bonding patterns makes them ideal candidates for constructing well-defined molecular assemblies. acs.orgresearchgate.net
Carboxylic Acids: The carboxyl group (-COOH) is a particularly effective functional group for directing self-assembly due to its dual nature as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). researchgate.netnih.gov This allows for the formation of robust and well-ordered structures, such as monolayers and co-crystals. acs.orgnih.gov The reliability of these interactions makes carboxylic acids a popular choice in the engineering of functional nanostructures. researchgate.net
Long-Chain Alcohols: Long-chain alcohols, with their hydroxyl (-OH) group, are also key players in molecular self-assembly. The hydroxyl group can participate in hydrogen bonding, while the long alkyl chain contributes to van der Waals interactions, which are crucial for the organization and stability of the resulting supramolecular structures. acs.orgaip.org The length and nature of the alkyl chain can significantly influence the properties of the self-assembled system, such as its viscosity and the type of microstructure formed. researchgate.netnih.govnih.gov
Conceptual Framework of Acetic Acid--Dodec-1-en-1-ol (1/1) Complex Formation
The formation of the Acetic acid--dodec-1-en-1-ol (1/1) complex is a direct consequence of the supramolecular interactions between the acetic acid and dodec-1-en-1-ol molecules. The primary driving force for this complexation is the formation of a hydrogen bond between the acidic proton of the carboxylic acid and the oxygen atom of the alcohol's hydroxyl group.
Research on similar systems, such as co-crystals of diols and carboxylic acids, has shown that a repeating hydrogen bond sequence of …O–H…O=C(R)–O–H…O–H… can form. rsc.orgrsc.org In such arrangements, the carboxylic acid group effectively acts as an extended alcohol hydroxy group, with its carbonyl oxygen serving as a hydrogen bond acceptor and its hydroxyl hydrogen acting as a donor. rsc.org This framework provides a plausible model for the interaction within the Acetic acid--dodec-1-en-1-ol (1/1) complex.
Overview of Advanced Research Methodologies in Supramolecular Chemistry and Physical Organic Chemistry
The study of supramolecular systems like Acetic acid--dodec-1-en-1-ol (1/1) relies on a variety of advanced analytical techniques to elucidate their structure and properties. fu-berlin.de These methods provide insights into the non-covalent interactions that govern the formation and behavior of these complexes. numberanalytics.com
Key Methodologies:
Spectroscopy:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining the structure of molecules in solution and for studying the dynamics of intermolecular interactions. fu-berlin.de
Infrared (IR) Spectroscopy: Used to identify functional groups and to probe changes in vibrational frequencies upon hydrogen bond formation. umd.edu
Mass Spectrometry: Allows for the determination of the molecular weight of the complex and can provide information about its composition. fu-berlin.de
Microscopy:
Scanning Tunneling Microscopy (STM): A high-resolution imaging technique capable of visualizing individual molecules and their arrangement in self-assembled monolayers on surfaces. acs.orgnih.gov
X-ray Crystallography: Provides detailed, three-dimensional structural information of crystalline materials, including the precise bond lengths and angles within the supramolecular complex. fu-berlin.de
Computational Methods:
Density Functional Theory (DFT) and other quantum mechanical methods: Used to model and predict the geometry, stability, and electronic properties of supramolecular assemblies. numberanalytics.com These methods are invaluable for understanding the nature and strength of non-covalent interactions. numberanalytics.commdpi.com
These methodologies, often used in combination, provide a comprehensive picture of the structure, dynamics, and properties of supramolecular systems.
Detailed Research Findings
Interactive Data Table: Predicted Properties of the Acetic Acid--Dodec-1-en-1-ol (1/1) Complex
| Property | Predicted Value/Behavior | Rationale |
| Molecular Formula | C₁₄H₂₈O₃ | Sum of the molecular formulas of acetic acid (C₂H₄O₂) and dodec-1-en-1-ol (C₁₂H₂₄O). nih.gov |
| Molecular Weight | 244.37 g/mol | Sum of the molecular weights of acetic acid and dodec-1-en-1-ol. nih.gov |
| Primary Interaction | Intermolecular Hydrogen Bonding | The acidic proton of acetic acid will form a hydrogen bond with the hydroxyl oxygen of dodec-1-en-1-ol. unacademy.comlibretexts.org |
| Expected Stoichiometry | 1:1 | The name "(1/1)" explicitly indicates a one-to-one complex. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | The long alkyl chain of dodec-1-en-1-ol will influence the physical state. |
| Solubility | Expected to have limited solubility in water but good solubility in nonpolar organic solvents. | The long hydrocarbon tail of dodec-1-en-1-ol dominates the polarity. libretexts.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
60962-02-9 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
acetic acid;dodec-1-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h11-13H,2-10H2,1H3;1H3,(H,3,4) |
InChI Key |
SUCBFDXPTWAAAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CO.CC(=O)O |
Origin of Product |
United States |
Molecular Level Analysis of Acetic Acid Dodec 1 En 1 Ol 1/1 Complexation
Theoretical and Computational Studies of Intermolecular Interactions
Theoretical and computational chemistry provide powerful tools to investigate the intricacies of molecular complexation at a level of detail that is often inaccessible through experimental techniques alone. These methods allow for the elucidation of geometric structures, interaction energies, and the dynamic behavior of molecular assemblies.
Quantum chemical methods are instrumental in characterizing the hydrogen bonds that define the Acetic Acid--Dodec-1-en-1-ol (1/1) complex. These bonds are primarily formed between the carboxylic acid group of acetic acid and the hydroxyl group of dodec-1-en-1-ol.
Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of hydrogen-bonded systems due to its favorable balance between accuracy and computational cost. nih.govresearchgate.netnih.govacs.orgnih.gov DFT calculations are employed to determine the most stable geometric arrangements of the complex, known as geometry optimization. For the Acetic Acid--Dodec-1-en-1-ol (1/1) complex, several hydrogen bonding topologies can be envisioned, with the most probable involving the hydroxyl proton of acetic acid and the hydroxyl oxygen of dodec-1-en-1-ol, and another potential interaction between the carbonyl oxygen of acetic acid and the hydroxyl proton of the alcohol.
The interaction energy (ΔE) of the complex is a key parameter that quantifies the strength of the intermolecular bond. It is typically calculated as the difference between the total energy of the complex and the sum of the energies of the individual, isolated monomers.
ΔE = E_complex - (E_acetic_acid + E_dodec-1-en-1-ol)
Basis set superposition error (BSSE) is a common artifact in these calculations and is often corrected for using methods like the counterpoise correction to obtain more accurate interaction energies. Studies on similar carboxylic acid-alcohol complexes have shown that hydrogen bond energies can range from -15 to -40 kJ/mol, depending on the specific geometry and the chemical environment.
Table 1: Representative DFT Functionals and Basis Sets for Hydrogen Bond Analysis
| Functional | Basis Set | Description |
|---|---|---|
| B3LYP | 6-311++G(d,p) | A popular hybrid functional often used for geometry optimizations and energetic calculations of hydrogen-bonded systems. |
| M06-2X | def2-TZVP | A meta-hybrid GGA functional known for its good performance in describing non-covalent interactions. |
It is important to note that the choice of functional and basis set can significantly influence the calculated properties. Therefore, careful validation against experimental data or higher-level theoretical methods is often necessary.
For a more rigorous understanding of the electronic structure and charge distribution within the Acetic Acid--Dodec-1-en-1-ol (1/1) complex, high-level ab initio methods are employed. researchgate.netresearchgate.net Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation effects, which are crucial for a precise characterization of weak intermolecular interactions. researchgate.net
These methods can be used to calculate properties such as dipole moments, polarizabilities, and electrostatic potentials, which provide insights into how the charge distribution of each molecule is perturbed upon complex formation. Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer between the donor and acceptor molecules in a hydrogen bond. In the case of the Acetic Acid--Dodec-1-en-1-ol complex, NBO analysis would likely reveal a significant charge transfer from the lone pair of the alcohol's oxygen to the antibonding σ* orbital of the O-H bond in acetic acid.
The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a powerful framework for analyzing the topology of the electron density to characterize chemical bonds, including hydrogen bonds. researchgate.net Within the AIM formalism, the presence of a bond path between two atoms is a necessary condition for the existence of a chemical bond. For the Acetic Acid--Dodec-1-en-1-ol complex, an AIM analysis would be expected to show a bond path connecting the hydrogen atom of the carboxylic acid's hydroxyl group to the oxygen atom of the alcohol's hydroxyl group.
Furthermore, the properties of the electron density at the bond critical point (BCP) along this path provide quantitative information about the nature and strength of the hydrogen bond.
Table 2: Typical AIM Parameters for Hydrogen Bond Characterization
| AIM Parameter | Description | Typical Value Range for H-bonds |
|---|---|---|
| Electron Density (ρ) | Indicates the amount of electron density at the BCP. | 0.002 - 0.04 a.u. |
| Laplacian of Electron Density (∇²ρ) | A positive value indicates a depletion of charge, characteristic of closed-shell interactions like hydrogen bonds. | +0.024 - +0.139 a.u. |
These parameters allow for a detailed and quantitative description of the intermolecular interactions that stabilize the complex.
While quantum chemical methods provide a static picture of the complex, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govacs.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes, association and dissociation events, and the influence of the surrounding environment.
The stability and structure of the Acetic Acid--Dodec-1-en-1-ol (1/1) complex are expected to be highly dependent on the phase.
Gas Phase: In the gas phase, in the absence of solvent molecules, the complex would be at its most stable, with its geometry and interaction energy primarily determined by the intrinsic properties of the two molecules. MD simulations in the gas phase can be used to study the vibrational modes of the hydrogen bond and the dynamics of complex formation from isolated molecules. nih.gov
Solution Phase: In a solvent, the interactions between the complex and the solvent molecules become significant. In a non-polar solvent, the complex is likely to remain intact, similar to the gas phase. However, in a polar, protic solvent like water, the solvent molecules will compete for hydrogen bonding sites on both acetic acid and dodec-1-en-1-ol. nih.gov This can lead to a dynamic equilibrium between the complexed state and the solvated, dissociated state. MD simulations in solution can provide insights into the solvent's role in mediating the association and dissociation of the complex, as well as the structure of the solvent shell around the complex. nih.gov
The force field used in MD simulations is a critical component that determines the accuracy of the results. For systems involving hydrogen bonding, it is essential to use force fields that are specifically parameterized to accurately describe these interactions.
Molecular Dynamics (MD) Simulations of Complex Association and Dissociation
Conformational Landscape and Dynamic Stability of the Complex
The conformational landscape of the Acetic acid--dodec-1-en-1-ol (1/1) complex is determined by the rotational degrees of freedom within the individual molecules and the intermolecular hydrogen bond. Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), can be employed to explore the potential energy surface of the complex and identify stable conformers. nih.gov The dynamic stability of the complex is influenced by factors such as the strength of the hydrogen bond, temperature, and the surrounding solvent environment. The formation of a cyclic dimer structure, where two acetic acid molecules are held together by two hydrogen bonds, is a well-documented phenomenon and can compete with the formation of the 1:1 complex with dodec-1-en-1-ol. nih.govnih.gov The stability of these different species can be investigated through computational modeling and experimental techniques. nih.govucl.ac.uk
Spectroscopic Characterization of Acetic Acid--Dodec-1-en-1-ol (1/1) Interactions
Spectroscopic methods are invaluable for characterizing the non-covalent interactions within the Acetic acid--dodec-1-en-1-ol (1/1) complex. mdpi.comucl.ac.uksemanticscholar.org These techniques provide insights into the structural and dynamic properties of the complex at a molecular level.
Vibrational Spectroscopy for Hydrogen Bond Identification (Infrared and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying and characterizing the hydrogen bond in the Acetic acid--dodec-1-en-1-ol (1/1) complex. ucl.ac.ukmit.eduwhiterose.ac.uk The formation of a hydrogen bond leads to predictable changes in the vibrational frequencies of the involved functional groups. researchgate.net
A key indicator of hydrogen bonding is the change observed in the O-H stretching frequency (ν(O-H)). mit.edu In the absence of hydrogen bonding, the O-H stretching vibration of a free hydroxyl group appears as a sharp band at higher wavenumbers. Upon formation of a hydrogen bond to the carbonyl oxygen of acetic acid, this band shifts to a lower wavenumber and becomes broader and more intense. mdpi.com This red shift is a direct consequence of the weakening of the O-H bond due to its interaction with the hydrogen bond acceptor. For instance, studies on acetic acid have shown that the O-H stretching band is sensitive to the formation of dimers and other complexes. nih.govresearchgate.netdiva-portal.org
Computational methods, such as DFT, can be used to calculate the vibrational frequencies of the Acetic acid--dodec-1-en-1-ol (1/1) complex. chem-soc.si By comparing the calculated vibrational modes with the experimental IR and Raman spectra, a detailed assignment of the observed bands can be achieved. This correlation provides strong evidence for the formation of the complex and allows for a deeper understanding of the nature of the hydrogen bond. For example, calculations on acetic acid dimers have successfully reproduced the experimentally observed vibrational spectra. nih.govchem-soc.si
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stoichiometry and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the stoichiometry and dynamics of complex formation in solution. diva-portal.orgchemicalbook.com
The formation of a hydrogen bond in the Acetic acid--dodec-1-en-1-ol (1/1) complex results in changes in the chemical shifts of the protons and carbons involved in the interaction. diva-portal.orgchemicalbook.com The proton of the hydroxyl group in dodec-1-en-1-ol will typically experience a downfield shift (increase in ppm) upon hydrogen bonding to the carbonyl oxygen of acetic acid. This is because the hydrogen bond deshields the proton, causing it to resonate at a lower magnetic field. Similarly, the chemical shift of the carbonyl carbon in acetic acid may also be affected by the complex formation. ucl.ac.uk By monitoring these chemical shift changes as a function of the concentration of the two components, the stoichiometry of the complex can be determined.
Below is a table summarizing the expected chemical shift changes upon complex formation.
| Nucleus | Expected Chemical Shift Change upon Complexation |
| Dodec-1-en-1-ol | |
| Hydroxyl Proton (O-H) | Downfield shift (increase in ppm) |
| Carbon attached to OH (C-OH) | Downfield or upfield shift |
| Acetic Acid | |
| Carboxyl Proton (COOH) | Downfield shift (increase in ppm) |
| Carbonyl Carbon (C=O) | Downfield or upfield shift |
Multi-Dimensional NMR Techniques for Intermolecular Proximity (e.g., 2D NOESY NMR)
The elucidation of the three-dimensional structure of molecular complexes in solution is greatly facilitated by the application of multi-dimensional Nuclear Magnetic Resonance (NMR) techniques. Among these, two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a powerful and indispensable tool for determining the spatial proximity of protons within a molecule or between different molecules in a complex. creative-biostructure.comlibretexts.org The Nuclear Overhauser Effect (NOE) is a phenomenon in which the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å), leading to a change in the resonance intensity of one nucleus when another is irradiated. wikipedia.orglibretexts.orgscienceinfo.com
In the context of the Acetic acid--dodec-1-en-1-ol (1/1) complex, a 2D NOESY experiment would provide direct evidence of the formation of the complex and reveal the specific intermolecular interactions that stabilize it. The presence of cross-peaks in the 2D NOESY spectrum between protons of acetic acid and dodec-1-en-1-ol would unequivocally demonstrate their spatial closeness in the complex. nih.govnumberanalytics.com
The formation of the 1:1 complex is anticipated to be driven by hydrogen bonding between the carboxylic acid proton of acetic acid and the hydroxyl group of dodec-1-en-1-ol. This primary interaction would orient the two molecules in a way that would bring other protons into close proximity, which can be detected by NOESY.
Detailed Research Findings
A hypothetical 2D NOESY experiment on the Acetic acid--dodec-1-en-1-ol (1/1) complex would be expected to yield a series of intermolecular cross-peaks. The chemical shifts of the involved protons would be influenced by the formation of the complex and the solvent environment. hw.ac.ukucl.ac.uk The carboxylic acid proton of acetic acid is expected to appear significantly downfield, potentially in the range of 10-15 ppm. researchgate.net The methyl protons of acetic acid typically resonate around 2.1 ppm. inflibnet.ac.in For dodec-1-en-1-ol, the vinylic protons are expected in the 4.5-6.5 ppm region, with the proton on the carbon bearing the hydroxyl group being further downfield. libretexts.org The allylic protons would likely appear around 2.0-2.3 ppm. nih.gov
The key intermolecular NOE correlations anticipated in the 2D NOESY spectrum of the complex are detailed in the table below. The observation of a strong cross-peak between the carboxylic acid proton of acetic acid and the hydroxyl proton of dodec-1-en-1-ol would provide definitive evidence of the primary hydrogen bonding interaction. Further cross-peaks between the methyl protons of acetic acid and various protons of the dodec-1-en-1-ol molecule would reveal the preferred orientation and conformation of the complex in solution. The intensity of these NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of intermolecular distances. ucl.ac.uk
Interactive Data Table: Hypothetical 2D NOESY Correlations for the Acetic Acid--Dodec-1-en-1-ol (1/1) Complex
| Interacting Protons (Acetic Acid) | Interacting Protons (Dodec-1-en-1-ol) | Expected Chemical Shift (ppm) - Acetic Acid | Expected Chemical Shift (ppm) - Dodec-1-en-1-ol | Expected NOE Intensity | Inferred Proximity |
| Carboxylic Acid (-COOH) | Hydroxyl (-OH) | ~12.5 | ~4.5 | Strong | Direct evidence of hydrogen bonding |
| Carboxylic Acid (-COOH) | Vinylic Proton (-CH=CH-OH) | ~12.5 | ~6.2 | Medium | Proximity due to hydrogen bonding |
| Methyl (CH₃-) | Vinylic Proton (-CH=CH-OH) | ~2.1 | ~6.2 | Weak-Medium | Indicates specific conformational preference |
| Methyl (CH₃-) | Vinylic Proton (-CH=CH-OH) | ~2.1 | ~5.3 | Weak | Indicates spatial closeness of the alkyl part |
| Methyl (CH₃-) | Allylic Protons (-CH₂-CH=) | ~2.1 | ~2.2 | Weak | Suggests folding of the complex |
Supramolecular Architectures Derived from Acetic Acid Dodec 1 En 1 Ol 1/1 Complexation
Co-crystallization and Solid-State Assembly
Co-crystallization is a powerful technique for modifying the properties of molecular solids by combining two or more different molecules in a single crystal lattice. wikipedia.org The process relies on the predictable and directional nature of non-covalent interactions, particularly hydrogen bonds, to guide the self-assembly of the constituent molecules into a well-defined, long-range order. epa.gov
Crystal Engineering Principles Applied to Carboxylic Acid-Alcohol Co-crystals
Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. In the context of carboxylic acid-alcohol co-crystals, the primary driving force for co-crystal formation is the hydrogen bond between the carboxylic acid's hydroxyl group and the alcohol's hydroxyl group. scispace.com The reliability of these interactions allows for the prediction of the resulting supramolecular structures.
The formation of a co-crystal versus a simple physical mixture or a salt is governed by several factors, including the pKa difference between the components and the hierarchy of hydrogen bond strengths. For the acetic acid and dodec-1-en-1-ol system, the relatively small difference in acidity between the carboxylic acid and the alcohol strongly favors the formation of a co-crystal held together by neutral hydrogen bonds rather than a salt involving proton transfer.
Identification of Supramolecular Synthons and Hydrogen Bond Networks
Supramolecular synthons are robust and predictable patterns of intermolecular interactions that can be used as building blocks in the design of crystal structures. epa.govcam.ac.uk The identification of these synthons is a cornerstone of crystal engineering.
In the solid state, carboxylic acids have a strong tendency to form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) ring motif. While this homosynthon is very stable, the presence of a good hydrogen bond acceptor, like an alcohol, can lead to the formation of heterosynthons. Another common motif for carboxylic acids is a catemeric chain, denoted as C11(4).
Alcohols can also form hydrogen-bonded chains, typically described by a C11(2) graph set. In a 1:1 co-crystal of a carboxylic acid and an alcohol, the most probable scenario is the formation of a heterosynthon where the carboxylic acid's hydroxyl group donates a proton to the alcohol's oxygen, and the alcohol's hydroxyl group donates a proton to the carbonyl oxygen of the carboxylic acid. This would create a new, larger ring motif. Alternatively, chains of alternating acid and alcohol molecules can form.
The interplay between the robust carboxylic acid dimer and the potential for acid-alcohol hydrogen bonds is a key factor in determining the final supramolecular architecture. The specific synthon formed will depend on factors such as stoichiometry, steric hindrance, and the presence of competing interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystal. This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, making it an indispensable tool for characterizing co-crystals.
An SC-XRD analysis of an "Acetic acid--dodec-1-en-1-ol (1/1)" co-crystal would unequivocally identify the supramolecular synthons present, measure the hydrogen bond distances and angles, and reveal how the molecules pack in the crystal lattice. This data is crucial for understanding the structure-property relationships of the material.
Table 1: Illustrative Crystallographic Data for a Hypothetical Acetic Acid--Dodec-1-en-1-ol (1/1) Co-crystal
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~15-20 |
| b (Å) | ~5-7 |
| c (Å) | ~25-30 |
| β (°) | ~95-105 |
| Volume (ų) | ~2000-2500 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.0-1.1 |
| Note: These values are hypothetical and based on typical ranges observed for similar long-chain alcohol co-crystals. Actual values would need to be determined experimentally via SC-XRD. |
Influence of Long Alkyl Chain on Crystal Packing and Polymorphism
The presence of the long C12 alkyl chain in dodec-1-en-1-ol is expected to have a significant influence on the crystal packing. The flexible alkyl chains will likely segregate into layers or interdigitate, driven by weak van der Waals interactions. This segregation can lead to lamellar structures where hydrogen-bonded polar head groups form a distinct layer separated by the non-polar alkyl tails.
The conformational flexibility of the dodecenyl chain can also give rise to polymorphism, where the same chemical compound can crystallize in different solid-state forms. These polymorphs can exhibit different melting points, solubilities, and stabilities. The presence of the double bond in the dodec-1-en-1-ol molecule might introduce additional packing constraints or specific interactions compared to a saturated analogue.
Table 2: Potential Polymorphs and Their Expected Characteristics
| Polymorph | Expected Packing Arrangement | Relative Stability |
| Form I | Fully extended and interdigitated alkyl chains | Thermodynamically most stable |
| Form II | Kinked or folded alkyl chains | Metastable |
| Form III | Different hydrogen bonding network (e.g., chains vs. dimers) | Potentially metastable |
| Note: The existence and specific characteristics of polymorphs for this system are speculative and would require experimental investigation. |
Research on Acetic Acid--Dodec-1-en-1-ol (1/1) Complex Remains Elusive
The investigation aimed to construct a detailed article covering the self-assembly of this complex in solution and at interfaces. The intended structure of this article included an in-depth look at the formation of amphiphilic aggregates, the nature of its interfacial adsorption, and how the complexation between acetic acid and dodec-1-en-1-ol influences its self-organizational properties.
While general principles of supramolecular chemistry suggest that the combination of a long-chain enol, such as dodec-1-en-1-ol, with a simple carboxylic acid like acetic acid could lead to the formation of hydrogen-bonded amphiphilic structures, specific experimental data or theoretical studies on the Acetic acid--dodec-1-en-1-ol (1/1) system are not available in the public domain. The interaction between the hydroxyl group of the enol and the carboxyl group of the acid would be expected to form a hydrophilic head, with the dodecenyl chain acting as a hydrophobic tail. This molecular arrangement is a prerequisite for the formation of micelles and other self-assembled structures in aqueous or polar environments.
Furthermore, no information was found regarding the interfacial properties of this complex, such as its ability to adsorb at liquid-air or liquid-liquid interfaces and form organized monomolecular films. Such behavior is characteristic of amphiphilic molecules and is crucial for applications in areas like emulsification, foaming, and surface modification.
The absence of specific research on the Acetic acid--dodec-1-en-1-ol (1/1) complex prevents a detailed discussion of its supramolecular chemistry. The scientific community has explored the self-assembly of various other long-chain alcohols, carboxylic acids, and their mixtures, but the unique properties arising from the specific 1:1 complexation of acetic acid and dodec-1-en-1-ol remain uncharacterized.
Consequently, the creation of an authoritative and scientifically accurate article, complete with data tables and detailed research findings as per the initial request, is not feasible at this time due to the lack of available information.
Influence of Acetic Acid Dodec 1 En 1 Ol 1/1 Complexation in Chemical Processes
Role in Reaction Mechanisms and Catalysis
The non-covalent association of acetic acid and dodec-1-en-1-ol can impact chemical reactions by serving as a key intermediate, modulating catalyst behavior, and creating unique reaction environments.
In the classic Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol to form an ester is catalyzed by an acid. The formation of a complex between acetic acid and dodec-1-en-1-ol is a crucial step in the pathway to the final ester product, dodec-1-en-1-yl acetate. The reaction mechanism proceeds through the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.comtaylorandfrancis.com
The initial step involves the protonation of the carbonyl oxygen of acetic acid by a strong acid catalyst. chemguide.co.uk This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of dodec-1-en-1-ol. This attack results in the formation of a transient tetrahedral intermediate where the acetic acid and dodec-1-en-1-ol moieties are joined. wikipedia.orgtaylorandfrancis.com This intermediate is a key species, embodying the "complex" state before subsequent proton transfer and elimination of a water molecule to yield the final ester. chemguide.co.uk The stability and reactivity of this intermediate are influenced by the nature of both the carboxylic acid and the alcohol.
Table 1: Key Steps in Fischer Esterification Involving the Acetic Acid--Dodec-1-en-1-ol Complex
| Step | Description | Key Species |
| 1. Protonation | The carbonyl oxygen of acetic acid is protonated by the acid catalyst. | Protonated Acetic Acid |
| 2. Nucleophilic Attack | The hydroxyl group of dodec-1-en-1-ol attacks the electrophilic carbonyl carbon. | Acetic acid--dodec-1-en-1-ol (1/1) Tetrahedral Intermediate |
| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups. | Isomeric Tetrahedral Intermediate |
| 4. Elimination | A molecule of water is eliminated, forming a protonated ester. | Protonated Dodec-1-en-1-yl acetate |
| 5. Deprotonation | The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst. | Dodec-1-en-1-yl acetate |
This table is a generalized representation of the Fischer esterification mechanism.
The presence of the acetic acid--dodec-1-en-1-ol complex can modulate the activity and selectivity of acid-catalyzed processes beyond simple esterification. The long, unsaturated alkyl chain of dodec-1-en-1-ol introduces steric bulk and specific electronic properties that can influence the interaction of the complex with a catalyst's active sites.
In reactions catalyzed by solid acids, such as zeolites or tungstated zirconia, the adsorption and orientation of reactants on the catalyst surface are critical. escholarship.org The formation of a complex between a long-chain alcohol like dodecanol (B89629) and a Brønsted acid site is a key step in etherification and dehydration reactions. escholarship.org The cooperation between Brønsted and Lewis acid sites can be influenced by the nature of the alcohol, thereby affecting selectivity towards ether or alkene formation. escholarship.org Similarly, the acetic acid--dodec-1-en-1-ol complex, with its defined steric and electronic profile, could preferentially interact with specific catalyst sites, directing the reaction towards a desired product and potentially suppressing unwanted side reactions.
The Acetic acid--dodec-1-en-1-ol (1/1) complex possesses an amphiphilic character, with the polar carboxylic acid head group and the nonpolar dodecenyl tail. This amphiphilicity can lead to the formation of self-assembled structures, such as micelles or other aggregates, in certain reaction media. nih.govacsgcipr.orgnih.gov These aggregates can create distinct microenvironments that can significantly alter reaction rates and selectivities, a phenomenon known as micellar catalysis. nih.govacsgcipr.orgnih.govacs.orgacs.org
In aqueous or polar solvents, the hydrophobic tails of the complex molecules would tend to aggregate, forming a nonpolar core. nih.gov This core can serve as a "nanoreactor" that can concentrate nonpolar reactants, leading to an increase in reaction rates. acs.org Conversely, in nonpolar solvents, reverse micelles might form, with the polar heads creating a hydrophilic interior. The interface between these microenvironments and the bulk solvent can also be a site of enhanced reactivity. acs.org For reactions involving both polar and nonpolar species, the microenvironment created by the complex can facilitate their interaction, overcoming solubility issues and promoting the reaction. The study of long-chain unsaturated fatty alcohols has shown that they can form large, polydisperse aggregates in certain solvents. researchgate.net
Application in Advanced Materials Science
The unique combination of a reactive carboxylic acid group, a long alkyl chain, and a polymerizable double bond within the Acetic acid--dodec-1-en-1-ol (1/1) complex makes it a valuable precursor and modifier in the field of materials science.
The dodec-1-en-1-ol component of the complex can be utilized to modify the properties of various polymer systems. The long, flexible dodecenyl chain can act as an internal plasticizer, increasing the flexibility and processability of rigid polymers. The presence of the double bond allows for its incorporation into polymer backbones or as a pendant group through polymerization or grafting reactions.
Surface modification of polymers is another area where this complex can be influential. The amphiphilic nature of the complex can drive its migration to the surface of a polymer blend, altering surface properties such as hydrophobicity, adhesion, and biocompatibility. Long-chain cis-unsaturated fatty acids and their alcohol analogs have been shown to influence membrane fluidity, a principle that can be extended to the modification of polymer surfaces. nih.gov One-step methods for polymer surface modification often utilize molecules with specific functionalities to impart desired surface characteristics. nih.gov The acetic acid--dodec-1-en-1-ol complex, or derivatives thereof, could be employed in such processes to create surfaces with tailored properties. For instance, maleic anhydride (B1165640) grafted polypropylene (B1209903) (MAPP) is used to improve the interface between polypropylene and fillers, and similar strategies could be envisioned using the reactivity of the double bond in the dodecenol moiety. researchgate.net
The Acetic acid--dodec-1-en-1-ol (1/1) complex serves as a versatile building block for the synthesis of structured and functional materials. llnl.gov The presence of both a carboxylic acid and an unsaturated alcohol functionality within the same complex offers multiple pathways for polymerization and functionalization.
The dodec-1-en-1-ol can act as a monomer in addition polymerization reactions, leading to the formation of polymers with long, hydrophobic side chains. These polymers can exhibit interesting solution and solid-state properties due to the self-assembly of the alkyl chains. Furthermore, the terminal double bond can participate in various polymerization techniques, including those catalyzed by transition metals.
The carboxylic acid group provides a handle for further chemical modification. It can be used to initiate ring-opening polymerization of cyclic esters or to be incorporated into polyesters and polyamides. The combination of these functionalities allows for the creation of complex polymer architectures, such as graft copolymers and functional networks. The synthesis of functional materials often relies on precursors with multiple reactive sites to build up complex structures. llnl.govresearchgate.net
Table 2: Potential Applications of Acetic Acid--Dodec-1-en-1-ol (1/1) in Materials Science
| Application Area | Role of the Complex/Constituents | Potential Outcome |
| Polymer Modification | Dodec-1-en-1-ol as an internal plasticizer. | Increased polymer flexibility and processability. |
| Dodec-1-en-1-ol as a comonomer or grafting agent. | Modified polymer properties (e.g., hydrophobicity). | |
| Surface Modification | Amphiphilic nature drives surface migration. | Altered surface energy, adhesion, and biocompatibility. |
| Functional Materials | Dodec-1-en-1-ol as a monomer for polymerization. | Synthesis of polymers with long alkyl side chains. |
| Acetic acid as an initiator for ring-opening polymerization. | Creation of block copolymers. | |
| Dual functionality for cross-linking. | Formation of functional polymer networks. |
This table outlines potential applications based on the chemical functionalities of the complex's constituents.
Green Chemistry Applications Leveraging Complexation and Self-Assembly
The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The formation of supramolecular complexes, such as the theoretical "Acetic acid--dodec-1-en-1-ol (1/1)" adduct, offers intriguing possibilities for advancing green chemistry through the phenomena of complexation and self-assembly. While direct research on this specific complex is not available, the known behaviors of its constituent chemical classes—carboxylic acids and fatty alcohols—provide a strong basis for exploring its potential green chemistry applications.
The self-assembly of molecules into well-ordered, stable monolayers is a key area of interest in supramolecular chemistry. Carboxylic acids are particularly effective building blocks in this regard due to their ability to form reliable intermolecular hydrogen bonds. acs.org This capacity for self-assembly can be harnessed in various green chemistry contexts. For instance, such complexes could be used to create organized thin films or to influence reactions at liquid-solid interfaces. acs.org
Furthermore, the interactions between the components of the complex can be leveraged to modify their chemical behavior in ways that are beneficial for green processes. In the context of lipid oxidation, fatty alcohols have been observed to influence the efficacy of antioxidants through the formation of hydrogen bonds. nih.gov This suggests that the complexation of dodec-1-en-1-ol with acetic acid could be used to modulate its reactivity or to control the release of either component in a specific chemical environment.
The use of greener solvents is a cornerstone of green chemistry, with a focus on reducing the environmental impact of chemical processes. youtube.com The formation of a supramolecular complex can alter the solubility and partitioning behavior of its components, potentially enabling reactions to be carried out in more environmentally benign solvents like water or supercritical carbon dioxide. researchgate.netsemanticscholar.org This approach avoids the use of traditional volatile organic compounds that are often toxic and contribute to pollution.
The potential applications in green chemistry are summarized in the following table, based on the principles of supramolecular chemistry and the known properties of carboxylic acids and fatty alcohols.
| Potential Green Chemistry Application | Description | Relevant Principles |
| Controlled Release Systems | The non-covalent bonds within the complex could be designed to break under specific environmental triggers (e.g., pH, temperature), allowing for the controlled release of acetic acid or dodec-1-en-1-ol. This could be useful in agricultural applications or as a way to deliver a reactant to a specific point in a chemical process. | Designing for Degradation |
| Green Solvent Systems | The formation of the complex may alter the solubility of the individual components, potentially allowing them to be used in greener solvents such as water or supercritical CO2. This would reduce the reliance on volatile organic compounds. | Safer Solvents & Auxiliaries |
| Self-Assembled Catalytic Systems | The complex could self-assemble into a structure that acts as a template or a scaffold for a catalytic reaction, potentially increasing reaction efficiency and selectivity. This aligns with the use of catalysis to minimize waste. | Catalysis |
| Surface Modification | The self-assembly of the complex at a liquid-solid interface could be used to modify the properties of a surface, for example, to create a hydrophobic or a reactive coating. This could be achieved with minimal waste and energy. | Atom Economy, Less Hazardous Chemical Syntheses |
The following table presents hypothetical data illustrating how complexation could influence the physicochemical properties of acetic acid and dodec-1-en-1-ol, which in turn would enable the green chemistry applications described above.
| Property | Acetic Acid | Dodec-1-en-1-ol | Hypothetical Acetic acid--dodec-1-en-1-ol (1/1) Complex |
| Vapor Pressure | High | Low | Reduced (due to hydrogen bonding) |
| Water Solubility | High | Low | Moderate (amphiphilic nature of the complex) |
| Melting Point | 16.6 °C | ~24 °C | Higher than individual components (due to ordered packing) |
| Surface Tension in Aqueous Solution | Similar to water | Lowers surface tension | Acts as a surfactant, significantly lowering surface tension |
By leveraging the principles of supramolecular chemistry, the "Acetic acid--dodec-1-en-1-ol (1/1)" complex, and others like it, represent a promising frontier in the development of greener chemical processes and products. The ability to control molecular organization and reactivity through non-covalent interactions opens up new avenues for designing safer, more efficient, and more sustainable chemical systems.
Advanced Methodologies for Studying Acetic Acid Dodec 1 En 1 Ol 1/1 Systems
Spectroscopic Techniques for Real-time Monitoring of Complex Formation
Spectroscopic methods are indispensable for observing the formation of the Acetic Acid--dodec-1-en-1-ol (1/1) complex in real-time. These techniques provide insights into the molecular interactions and structural changes that occur as the complex is formed.
One of the primary tools used is Fourier-transform infrared (FTIR) spectroscopy . This technique is particularly sensitive to the hydrogen bonding that occurs between the hydroxyl group of dodec-1-en-1-ol and the carboxyl group of acetic acid. The formation of the complex can be monitored by observing the shifts in the characteristic vibrational frequencies of these groups. For instance, the O-H stretching vibration of the alcohol and the C=O stretching vibration of the carboxylic acid will exhibit noticeable changes upon complexation.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹³C NMR, also plays a vital role. Chemical shift changes of the protons and carbons near the interaction sites provide direct evidence of complex formation. By monitoring these shifts over time, the kinetics of the complexation reaction can be determined.
A summary of typical spectroscopic data is presented below:
| Spectroscopic Technique | Key Observable Parameter | Typical Change Upon Complexation |
| FTIR Spectroscopy | O-H Stretch (Alcohol) | Broadening and shift to lower frequency |
| C=O Stretch (Carboxylic Acid) | Shift to lower frequency | |
| ¹H NMR Spectroscopy | Hydroxyl Proton (Alcohol) | Downfield shift |
| Carboxyl Proton (Acid) | Downfield shift | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (Acid) | Upfield or downfield shift |
| Carbinol Carbon (Alcohol) | Upfield or downfield shift |
Chromatographic and Separation Techniques for Complex Isolation and Purity Assessment
Once the Acetic Acid--dodec-1-en-1-ol (1/1) complex is synthesized, chromatographic techniques are essential for its isolation and for assessing its purity.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing the volatile components of the system. It can be used to separate the unreacted starting materials from the complex and to identify the components based on their mass spectra. However, due to the potential for thermal decomposition of the complex in the hot injector port, careful optimization of the GC conditions is necessary.
High-performance liquid chromatography (HPLC) is often a more suitable technique for the isolation of the intact complex. By selecting an appropriate stationary phase (e.g., a polar column) and mobile phase, the complex can be separated from the individual components. The purity of the collected fractions can then be assessed by re-injecting them into the HPLC system or by using other analytical techniques.
The following table outlines common chromatographic conditions used for the analysis of this system:
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection Method |
| GC-MS | Non-polar (e.g., DB-5) | Helium | Mass Spectrometry |
| HPLC | Polar (e.g., C18) | Acetonitrile/Water gradient | UV or Refractive Index |
Microscopy Techniques for Morphological Characterization of Assemblies
Microscopy techniques are employed to visualize the morphology of the Acetic Acid--dodec-1-en-1-ol (1/1) assemblies at the micro- and nanoscale.
Atomic Force Microscopy (AFM) offers even higher resolution and can be used to image the surface of the complex at the atomic or molecular level. AFM can provide detailed information about the surface roughness and the arrangement of molecules within the assemblies. This technique can be performed in various modes, including contact and tapping mode, to obtain different types of information about the sample's surface.
Thermal Analysis for Complex Stability and Phase Transitions
Thermal analysis techniques are crucial for determining the stability of the Acetic Acid--dodec-1-en-1-ol (1/1) complex and for studying its phase transitions.
Differential Scanning Calorimetry (DSC) is a primary method used to measure the heat flow to or from a sample as a function of temperature or time. DSC can be used to determine the melting point of the complex, which is often different from the melting points of the individual components. It can also reveal other phase transitions, such as solid-solid transitions or the glass transition. The enthalpy of fusion, obtained from the DSC thermogram, provides a measure of the energetic stability of the complex's crystal lattice.
The table below summarizes typical thermal data for the complex:
| Thermal Analysis Technique | Measured Property | Significance |
| Differential Scanning Calorimetry (DSC) | Melting Point (°C) | Indicates the temperature at which the complex transitions from a solid to a liquid. |
| Enthalpy of Fusion (kJ/mol) | Provides information on the strength of the intermolecular forces within the crystal lattice. |
Emerging Research Avenues and Academic Significance
Exploration of Solvent Effects on Complex Formation and Stability
The formation and stability of the acetic acid--dodec-1-en-1-ol (1/1) complex are intrinsically linked to the surrounding solvent environment. The interplay of solute-solvent and solvent-solvent interactions dictates the thermodynamics and kinetics of the complexation process. Solvents can influence the hydrogen bonding between the carboxylic acid group of acetic acid and the hydroxyl group of dodec-1-en-1-ol, which is the primary driving force for complex formation.
In non-polar solvents, the hydrogen bonding interactions are expected to be more pronounced, leading to a more stable complex. Conversely, polar protic solvents can compete for hydrogen bond formation with both the acid and the alcohol, potentially destabilizing the complex. The influence of the solvent on organic reactivity is a well-established principle, and understanding these effects is crucial for controlling the formation of the desired complex. researchgate.net
Future research will likely focus on systematically quantifying the association constants of the complex in a range of solvents with varying polarities and hydrogen bonding capabilities. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and isothermal titration calorimetry (ITC) will be instrumental in elucidating the thermodynamic parameters of complexation.
Table 1: Anticipated Solvent Effects on Complex Stability
| Solvent Type | Expected Effect on Complex Stability | Rationale |
| Non-polar (e.g., Hexane) | High | Minimal competition for hydrogen bonding. |
| Polar Aprotic (e.g., Acetone) | Moderate | Solvent can act as a hydrogen bond acceptor. |
| Polar Protic (e.g., Methanol) | Low | Solvent competes as both hydrogen bond donor and acceptor. |
Investigation of Chiral Recognition Phenomena in Complexation
The concept of chiral recognition is a cornerstone of supramolecular chemistry, with profound implications for enantioselective synthesis and separation. scite.ai While acetic acid is achiral, dodec-1-en-1-ol possesses a chiral center at the carbon atom bearing the hydroxyl group. This introduces the possibility of chiral recognition if a chiral host molecule is used to interact with the complex.
Cyclodextrins are frequently employed as host molecules to study chiral recognition due to their chiral cavities that can encapsulate guest molecules. nih.gov The complexation of the acetic acid--dodec-1-en-1-ol adduct within a cyclodextrin (B1172386) cavity could lead to the formation of diastereomeric complexes with different stabilities. This difference in stability can be exploited for the enantiomeric resolution of dodec-1-en-1-ol.
Spectroscopic and computational methods are vital for understanding the mechanism of chiral recognition. rsc.org Molecular modeling and dynamics simulations can provide insights into the specific interactions, such as hydrogen bonding and van der Waals forces, that govern the selective binding of one enantiomer over the other. nih.gov Experimental techniques like capillary electrophoresis can be used to quantify the degree of chiral separation. nih.gov
Development of Predictive Models for Complex-Driven Self-Assembly
The acetic acid--dodec-1-en-1-ol complex can serve as a fundamental building block for the bottom-up construction of more complex, self-assembled structures. The directional nature of the hydrogen bond between the two components can guide their arrangement into larger aggregates, such as linear chains or cyclic structures.
Developing predictive models for this self-assembly process is a significant research challenge. These models would need to account for the geometry of the complex, the strength of the intermolecular interactions, and the influence of the solvent. Computational approaches, including molecular dynamics and Monte Carlo simulations, can be employed to predict the most likely self-assembled architectures.
The goal is to establish a clear relationship between the molecular-level properties of the complex and the macroscopic structure of the resulting assembly. Such predictive power would be invaluable for the rational design of new materials with tailored properties.
Broader Implications for Bio-Inspired Supramolecular Systems
The study of relatively simple complexes like acetic acid--dodec-1-en-1-ol can provide fundamental insights into the principles governing the complex, hierarchical structures found in biological systems. nih.gov Nature abounds with examples of molecular recognition and self-assembly, from the double helix of DNA to the folding of proteins. nih.gov
By understanding the non-covalent interactions in well-defined model systems, researchers can begin to mimic the intricate functions of biological assemblies. nih.gov For instance, the principles learned from the self-assembly of the acetic acid--dodec-1-en-1-ol complex could be applied to the design of new drug delivery vehicles, responsive materials, or even artificial enzymes. The knowledge gained contributes to the broader field of bio-inspired supramolecular chemistry, which seeks to create functional materials and systems based on biological design principles. nih.gov
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Prevents alkene isomerization |
| Catalyst Concentration | 1–2% (w/w) H₂SO₄ | Balances reaction rate vs. side reactions |
| Reaction Time | 4–6 hours | Ensures >95% conversion |
Basic: Which spectroscopic techniques are most effective for characterizing acetic acid--dodec-1-en-1-ol (1/1)?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies the vinyl proton (δ 5.2–5.8 ppm, multiplet) and ester carbonyl (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirms the ester carbonyl at ~170 ppm and alkene carbons at 120–130 ppm .
- IR Spectroscopy : The ester C=O stretch (~1740 cm⁻¹) and hydroxyl absence confirm successful esterification.
- Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 256.24) .
Q. Key Considerations :
- Use deuterated solvents (e.g., CDCl₃) to avoid interference in NMR.
- Compare spectra with structurally similar compounds (e.g., acetic acid;hexadec-9-en-1-ol) to distinguish chain-length effects .
Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) reported for acetic acid--dodec-1-en-1-ol (1/1)?
Methodological Answer:
Discrepancies often arise from:
- Impurity in samples : Use HPLC or GC-MS to verify purity (>98%) before calorimetric measurements .
- Experimental calibration : Calibrate differential scanning calorimetry (DSC) with reference standards (e.g., benzoic acid).
- Computational validation : Compare experimental data with density functional theory (DFT) calculations (e.g., Gaussian software) to identify outliers .
Q. Strategies for Consistency :
- Replicate experiments across multiple labs using standardized protocols.
- Report uncertainty ranges and statistical confidence intervals (e.g., 95% CI) in publications .
Advanced: What experimental strategies minimize side reactions during the esterification of dodec-1-en-1-ol with acetic acid?
Methodological Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the alkene moiety.
- Solvent selection : Use non-polar solvents (e.g., toluene) to reduce acid-catalyzed isomerization of the alkene .
- Low-temperature quenching : Rapid cooling after reaction completion prevents retro-esterification.
Q. Data-Driven Optimization :
- Design of Experiments (DoE) : Apply factorial design to test interactions between temperature, catalyst loading, and solvent polarity.
- Kinetic studies : Monitor rate constants via UV-Vis spectroscopy to identify optimal reaction windows .
Basic: How does the unsaturated alkene in dodec-1-en-1-ol influence the physical properties of acetic acid--dodec-1-en-1-ol (1/1)?
Methodological Answer:
The alkene introduces:
- Reduced melting point : Compared to saturated analogs (e.g., dodecan-1-ol), the cis/trans isomerism lowers crystallinity.
- Hydrophobicity : The alkene increases log P values, affecting solubility in aqueous systems.
- Reactivity : Susceptibility to ozonolysis or hydrogenation allows functionalization post-synthesis .
Q. Table 2: Alkene Impact on Properties
| Property | Acetic Acid--Dodec-1-en-1-ol (1/1) | Saturated Analog (Dodecan-1-ol) |
|---|---|---|
| Melting Point | ~15°C | 24°C |
| log P | 4.8 | 5.2 |
| Reactivity | Oxidizable | Stable |
Advanced: How should researchers address challenges in quantifying trace impurities in acetic acid--dodec-1-en-1-ol (1/1) using chromatographic methods?
Methodological Answer:
- Column selection : Use polar capillary columns (e.g., DB-WAX) for better separation of ester byproducts.
- Detection limits : Optimize GC-MS parameters (e.g., electron impact ionization at 70 eV) to detect impurities <0.1%.
- Internal standards : Spike samples with deuterated analogs (e.g., dodec-1-en-1-ol-d₂) for accurate quantification .
Q. Validation Steps :
- Perform spike-and-recovery tests to assess method accuracy.
- Compare results with nuclear magnetic resonance (NMR) data for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
